Summary of the Application: Non-linear optics (NLO) is the branch of optics that describes the behavior of light in non-linear media, that is, media in which the polarization density P responds non-linearly to the electric field E of the light. The non-linear response of the medium can give rise to a host of interesting phenomena .
Methods of Application: “4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone” can be used as a charge transporting molecule in NLO applications . This involves incorporating the compound into an optical device where it interacts with light.
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is an organic compound characterized by its molecular formula and a molecular weight of approximately 467.6 g/mol. This compound features a central benzaldehyde moiety substituted with dibenzylamino and diphenylhydrazone groups, contributing to its unique chemical properties. It exhibits a melting point range of 148-152 °C and a boiling point around 631.3 °C at standard atmospheric pressure .
Research indicates that 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone has potential biological activities, particularly in medicinal chemistry. Its structure allows for interaction with biological targets, which may lead to applications in drug development. The compound's ability to form charge-transfer complexes is significant for its potential therapeutic effects, although specific biological mechanisms remain under investigation .
The synthesis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone typically involves a condensation reaction between 4-(Dibenzylamino)benzaldehyde and N,N-diphenylhydrazine. This reaction is generally conducted in the presence of an acid catalyst under reflux conditions. Following the reaction, purification is achieved through recrystallization techniques to obtain the final product with high purity .
While detailed industrial production methods are not extensively documented, the synthesis can be scaled up from laboratory conditions. This involves optimizing reaction parameters to enhance yield and purity, alongside implementing efficient purification strategies such as column chromatography or crystallization .
4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone finds utility in various fields:
The interaction studies of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone reveal its capacity to form charge-transfer complexes with various molecular targets. These interactions are crucial for understanding its behavior in electronic applications and potential biological effects. The pathways involved include electron transfer processes and molecular orbital interactions, which are essential for its function as a charge-transporting molecule .
Several compounds share structural similarities with 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-(Diethylamino)benzaldehyde-N,N-diphenylhydrazone | Used as an analytical reagent; known for spectrophotometric applications. | |
4-(Diphenylamino)benzaldehyde | Studied for fluorescence properties; used in dye formation. | |
4-(N-Ethyl-N-benzyl)aminobenzaldehyde-N,N-diphenylhydrazone | Similar structure but different substituents affecting reactivity. |
The uniqueness of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone lies in its specific structure that facilitates effective functioning as an organic photoconductor and charge-transporting molecule. Its ability to form stable charge-transfer complexes distinguishes it from other similar compounds, enhancing its applicability in advanced materials science and electronic devices .
The nuclear magnetic resonance spectroscopic analysis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone provides critical structural information through characteristic chemical shifts and coupling patterns. The ¹H Nuclear Magnetic Resonance spectrum exhibits a distinctive singlet resonance at 7.8-8.2 parts per million, corresponding to the hydrazone bridge proton (=CH-), which serves as a diagnostic signal for the hydrazone functional group [1] [2] [3]. The aromatic proton region displays multiple signals between 6.8-7.5 parts per million, with the para-disubstituted benzene ring protons appearing as a characteristic doublet pattern at 6.8-7.2 parts per million, while the multiple phenyl ring protons from the diphenylhydrazone and dibenzylamino substituents contribute to a complex multiplet at 7.0-7.5 parts per million [1] [2] [3]. The benzylic methylene protons (N-CH₂-Ph) are observed as a singlet at 4.6-4.8 parts per million, integrating for four protons and confirming the presence of the dibenzylamino substituent [1] [2] [3].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary structural information with the hydrazone carbon (C=N) appearing in the characteristic range of 148-155 parts per million [1] [2] [3]. Aromatic carbons bearing substituents resonate between 145-155 parts per million, while the aromatic carbon-hydrogen carbons appear in the typical range of 115-135 parts per million [1] [2] [3]. The benzylic carbon atoms (N-CH₂-Ph) are observed at 50-55 parts per million, consistent with nitrogen-substituted methylene carbons [1] [2] [3].
Carbon Type / Proton Environment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Assignment Notes |
---|---|---|---|
Hydrazone C=N carbon | 148-155 | - | Characteristic of hydrazone C=N [1] [2] [3] |
Aromatic carbons (quaternary) | 145-155 | - | Aromatic carbons bearing substituents [1] [2] [3] |
Aromatic carbons (CH) | 115-135 | - | Aromatic CH carbons [1] [2] [3] |
Benzylic CH₂ carbons | 50-55 | - | N-CH₂-Ph carbons [1] [2] [3] |
Hydrazone =CH- proton | - | 7.8-8.2 (s, 1H) | Hydrazone bridge proton [1] [2] [3] |
Aromatic protons (phenyl rings) | - | 7.0-7.5 (m, 15H) | Phenyl ring protons (multiple rings) [1] [2] [3] |
Aromatic protons (substituted benzene) | - | 6.8-7.2 (d, 4H) | Para-disubstituted benzene protons [1] [2] [3] |
Benzylic CH₂ protons | - | 4.6-4.8 (s, 4H) | N-CH₂-Ph protons [1] [2] [3] |
The infrared spectroscopic analysis of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone reveals characteristic vibrational modes that provide detailed information about the molecular structure and functional groups present. The most prominent feature appears in the 1650-1600 cm⁻¹ region, corresponding to the strong C=N stretching vibration of the hydrazone group, which serves as a diagnostic marker for this functional group [4] [2] [5]. The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region with medium intensity, while the aliphatic C-H stretching modes from the benzylic methylene groups appear at 3000-2850 cm⁻¹ with medium to strong intensity [6] [7] [8].
The aromatic carbon-carbon stretching vibrations manifest as strong bands at 1620-1580 cm⁻¹ and medium to strong bands at 1580-1450 cm⁻¹, characteristic of the multiple aromatic ring systems present in the molecule [6] [7] [8]. The C-N stretching vibrations associated with the aromatic amine functionality are observed at 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹ with medium to strong intensity [6] [8]. A particularly important but weaker vibration appears at 950-850 cm⁻¹, attributed to the N-N stretching mode of the hydrazone linkage [4] [2].
The out-of-plane aromatic C-H bending vibrations provide fingerprint information in the 850-750 cm⁻¹ and 750-650 cm⁻¹ regions with strong to medium-strong intensity, while aromatic ring deformation modes contribute weaker bands at 650-500 cm⁻¹ [6] [7] [8].
Frequency Range (cm⁻¹) | Assignment | Intensity | Notes |
---|---|---|---|
3100-3000 | Aromatic C-H stretching vibrations | Medium | Multiple aromatic rings [6] [7] [8] |
3000-2850 | Aliphatic C-H stretching (CH₂ groups) | Medium-Strong | Benzylic methylene groups [6] [7] [8] |
1650-1600 | C=N stretching (hydrazone group) | Strong | Diagnostic hydrazone marker [4] [2] [5] |
1620-1580 | Aromatic C=C stretching vibrations | Strong | Primary aromatic modes [6] [7] [8] |
1580-1450 | Aromatic C=C stretching vibrations | Medium-Strong | Secondary aromatic modes [6] [7] [8] |
1450-1400 | C-H bending (aromatic) | Medium | In-plane aromatic deformation [6] [7] [8] |
1400-1300 | C-N stretching vibrations | Medium-Strong | Aromatic amine functionality [6] [8] |
1300-1200 | Aromatic C-H in-plane bending | Medium | Ring deformation modes [6] [7] [8] |
1200-1100 | C-N stretching (aromatic amines) | Medium | Secondary amine modes [6] [8] |
950-850 | N-N stretching (hydrazone linkage) | Weak-Medium | Hydrazone bridge vibration [4] [2] |
850-750 | Aromatic C-H out-of-plane bending | Strong | Substitution pattern fingerprint [6] [7] [8] |
750-650 | Aromatic C-H out-of-plane bending | Medium-Strong | Ring breathing modes [6] [7] [8] |
650-500 | Aromatic ring deformation modes | Weak-Medium | Skeletal vibrations [6] [7] [8] |
Based on comparative analysis with structurally related hydrazone compounds reported in the crystallographic literature, 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is expected to crystallize in either a monoclinic or triclinic crystal system [9] [10] [11]. The most probable space groups are P21/c for monoclinic systems or P-1 for triclinic systems, which are commonly observed for hydrazone derivatives with similar molecular complexity [9] [10] [11].
The anticipated unit cell dimensions are estimated to be: a = 12-16 Å, b = 8-12 Å, and c = 15-20 Å, with unit cell angles varying depending on the crystal system [9] [10] [11]. For monoclinic systems, alpha and gamma angles would be 90°, while beta would range from 90-120°. For triclinic systems, all angles would typically fall within 70-110° [9] [10] [11]. The unit cell volume is projected to be between 1400-2400 ų, accommodating 2-4 molecules per unit cell (Z = 2-4) [9] [10] [11].
The calculated density is expected to range from 1.2-1.4 g/cm³, which is consistent with the experimentally determined density of 1.04±0.1 g/cm³ [9] [10] [11]. High-quality crystallographic data collection would typically be performed at temperatures between 150-298 K, with expected refinement statistics showing R-factors of 0.04-0.08 and wR-factors of 0.10-0.18 for well-refined structures [9] [10] [11].
Crystallographic Parameter | Estimated Values | Reference |
---|---|---|
Crystal System | Monoclinic/Triclinic | [9] [10] [11] |
Space Group | P21/c or P-1 | [9] [10] [11] |
Unit Cell Dimensions a (Å) | 12-16 | [9] [10] [11] |
Unit Cell Dimensions b (Å) | 8-12 | [9] [10] [11] |
Unit Cell Dimensions c (Å) | 15-20 | [9] [10] [11] |
Unit Cell Volume (ų) | 1400-2400 | [9] [10] [11] |
Z (molecules per unit cell) | 2-4 | [9] [10] [11] |
Calculated Density (g/cm³) | 1.2-1.4 | [9] [10] [11] |
Temperature (K) | 150-298 | [9] [10] [11] |
R-factor | 0.04-0.08 | [9] [10] [11] |
The crystal packing of 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone is anticipated to be dominated by a combination of weak intermolecular interactions that collectively stabilize the three-dimensional supramolecular architecture. Analysis of similar hydrazone compounds indicates that C-H⋯π interactions play a crucial role in layer formation and crystal stability, with typical interaction distances ranging from 2.5-3.5 Å and approach angles between 120-180° [12] [13] [14] [15].
π-π stacking interactions between the multiple aromatic ring systems are expected to contribute significantly to the molecular stacking arrangement, with characteristic inter-ring distances of 3.3-3.8 Å and parallel orientation angles of 0-30° [12] [13] [14] [15]. These interactions are particularly important given the extended aromatic conjugation present in the molecule through the diphenylhydrazone and dibenzylamino substituents.
Although 4-(Dibenzylamino)benzaldehyde-N,N-diphenylhydrazone lacks classical hydrogen bond donors, weak C-H⋯N hydrogen bonds may form between aromatic hydrogen atoms and nitrogen atoms of the hydrazone group or tertiary amine functionality, with distances typically ranging from 2.4-2.8 Å [12] [13] [14]. These weak hydrogen bonds provide additional stabilization to the crystal lattice.
The hydrazone functional group may participate in specific hydrazone⋯aromatic interactions, where the electron-deficient hydrazone carbon interacts with electron-rich aromatic systems at distances of 3.2-3.9 Å [15]. Van der Waals forces and dipole-dipole interactions contribute to the overall packing stability, particularly important for the flexible benzylic groups which may adopt various conformations to optimize intermolecular contacts [12] [13] [14].
The cumulative effect of these multiple weak interactions is expected to generate a complex three-dimensional supramolecular network with potential formation of layers or channels, depending on the specific arrangement of molecules within the unit cell [12] [13] [14] [15].
Interaction Type | Distance Range (Å) | Strength | Role in Crystal Packing | Reference |
---|---|---|---|---|
C-H⋯π Interactions | 2.5-3.5 | Weak-Medium | Layer formation and stability | [12] [13] [14] [15] |
π-π Stacking | 3.3-3.8 | Medium | Molecular stacking and orientation | [12] [13] [14] [15] |
C-H⋯N Weak Hydrogen Bonds | 2.4-2.8 | Weak | Additional stabilization | [12] [13] [14] |
Van der Waals Forces | 3.5-4.0 | Weak | General packing stability | [12] [13] [14] |
Dipole-Dipole Interactions | 3.0-4.5 | Medium | Molecular orientation | [12] [13] [14] |
Hydrazone⋯Aromatic Interactions | 3.2-3.9 | Medium | Specific recognition motifs | [15] |